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molecular formula C10H12N4O4 B8738012 4-(1-Methyl-2,6-dioxo-1,2,6,7-tetrahydro-3H-purin-3-yl)butanoic acid CAS No. 69150-38-5

4-(1-Methyl-2,6-dioxo-1,2,6,7-tetrahydro-3H-purin-3-yl)butanoic acid

Cat. No. B8738012
M. Wt: 252.23 g/mol
InChI Key: SHSDGDIOAXTJRC-UHFFFAOYSA-N
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Patent
US04156081

Procedure details

An oily suspension of 1-methyl-3(carboethoxypropyl)-7-(pivaloyloxymethyl)xanthine (508 mg) in 2 N NaOH(36.2 ml) was heated under nitrogen at 95°-100° for 2 hrs. The oil dissolved and the reaction was shown to be complete by TLC. After cooling the reaction mixure, it was acidified to pH 2-3 with 15 ml 12% hydrochloric acid and the solution extracted with 3×5 ml chloroform to remove the pivalic acid. After washing the chloroform extracts with 5 ml 0.5 N HCl, the aqueous solutions were combined and stripped to dryness and the residue dried in vacuo at room temperature. The crude product was dissolved in about 22 ml hot water, decolorized and concentrated to 15 ml, at which time 159 mg of a crystalline product was obtained upon cooling. m.p. 220°-221°.
Name
1-methyl-3(carboethoxypropyl)-7-(pivaloyloxymethyl)xanthine
Quantity
508 mg
Type
reactant
Reaction Step One
Name
Quantity
36.2 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:11](=[O:12])[C:10]2[N:9](COC(=O)C(C)(C)C)[CH:8]=[N:7][C:6]=2[N:5]([CH2:21][CH2:22][CH2:23][C:24]([O:26]CC)=[O:25])[C:3]1=[O:4].Cl>[OH-].[Na+]>[CH3:1][N:2]1[C:11](=[O:12])[C:10]2[NH:9][CH:8]=[N:7][C:6]=2[N:5]([CH2:21][CH2:22][CH2:23][C:24]([OH:26])=[O:25])[C:3]1=[O:4] |f:2.3|

Inputs

Step One
Name
1-methyl-3(carboethoxypropyl)-7-(pivaloyloxymethyl)xanthine
Quantity
508 mg
Type
reactant
Smiles
CN1C(=O)N(C=2N=CN(C2C1=O)COC(C(C)(C)C)=O)CCCC(=O)OCC
Name
Quantity
36.2 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated under nitrogen at 95°-100° for 2 hrs
Duration
2 h
DISSOLUTION
Type
DISSOLUTION
Details
The oil dissolved
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixure, it
EXTRACTION
Type
EXTRACTION
Details
the solution extracted with 3×5 ml chloroform
CUSTOM
Type
CUSTOM
Details
to remove the pivalic acid
WASH
Type
WASH
Details
After washing the chloroform
CUSTOM
Type
CUSTOM
Details
the residue dried in vacuo at room temperature
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in about 22 ml hot water
CONCENTRATION
Type
CONCENTRATION
Details
decolorized and concentrated to 15 ml, at which time 159 mg of a crystalline product
CUSTOM
Type
CUSTOM
Details
was obtained
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling

Outcomes

Product
Name
Type
Smiles
CN1C(=O)N(C=2N=CNC2C1=O)CCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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